G6P serves as a central hub for carbohydrate metabolism, connecting pathways like glycolysis, glycogen synthesis, the pentose phosphate pathway, and the hexosamine pathway . By measuring G6P levels and studying its interactions with enzymes involved in these pathways, researchers gain insights into cellular metabolism regulation and its impact on health and disease .
G6P acts as a valuable substrate for studying various enzymes involved in carbohydrate metabolism . Researchers use purified G6P to analyze enzyme activity, kinetics, and regulatory mechanisms. This knowledge is crucial for understanding metabolic pathways and developing drugs that target specific enzymes .
Dysregulation of G6P metabolism is linked to various diseases, including:
Recent studies reveal that G6P acts as an extracellular signal molecule in some bacteria, regulating processes like biofilm formation and adhesion . Understanding this novel signaling mechanism can inform the development of strategies to combat bacterial infections and biofilm formation.
D-Glucose 6-phosphate is a phosphorylated derivative of D-glucose, a crucial carbohydrate in cellular metabolism. It is formed by the phosphorylation of D-glucose at the sixth carbon atom, a reaction primarily catalyzed by the enzyme hexokinase in most tissues and glucokinase in liver cells. This phosphorylation step consumes one molecule of adenosine triphosphate, resulting in the formation of adenosine diphosphate as a byproduct. The addition of the phosphate group prevents D-glucose 6-phosphate from diffusing out of the cell, thus trapping it within the cellular environment for further metabolic processes .
The compound plays a significant role in various metabolic pathways, including glycolysis, gluconeogenesis, and the pentose phosphate pathway. Its structure features a glucopyranose ring with a phosphate group attached to the sixth carbon, which is critical for its biological function .
G6P acts as a central hub in cellular metabolism, regulating energy production and biosynthesis. Its concentration within the cell dictates the cell's fate towards energy generation through glycolysis or the production of building blocks for biomolecules through other pathways [].
G6P interacts with various enzymes that govern its fate within the cell. Hexokinase and glucokinase phosphorylate glucose to form G6P. Glucose-6-phosphate isomerase converts G6P to its isomer, glucose-1-phosphate, which can be used for glycogen synthesis. Enzymes specific to each metabolic pathway further metabolize G6P [].
D-Glucose 6-phosphate is integral to various biological processes:
D-Glucose 6-phosphate can be synthesized through different methods:
D-Glucose 6-phosphate has several applications:
D-Glucose 6-phosphate shares similarities with other phosphorylated sugars but has unique characteristics that set it apart:
| Compound Name | Structure/Function | Unique Features |
|---|---|---|
| D-Fructose 1,6-bisphosphate | A key intermediate in glycolysis | Contains two phosphate groups; crucial for energy regulation |
| D-Mannose 6-phosphate | A structural isomer involved in mannose metabolism | Different stereochemistry; involved in glycoprotein synthesis |
| Glucose 1-phosphate | Anomeric form involved in glycogen metabolism | Precursor to D-glucose 6-phosphate via mutase action |
D-Glucose 6-phosphate's unique role as a central metabolite in both energy production and biosynthetic pathways underscores its importance in cellular metabolism compared to these similar compounds.
D-Glucose 6-phosphate possesses the systematic IUPAC name 6-O-Phosphono-D-glucopyranose [2]. Alternative IUPAC nomenclature includes [(2R,3R,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxyphosphonic acid [22]. The compound exhibits numerous synonymous designations in scientific literature, including D-Glucopyranose 6-(dihydrogen phosphate), the historically significant Robison ester, and (3,4,5,6-Tetrahydroxytetrahydropyran-2-yl)methoxyphosphonic acid [2] [6].
Additional recognized nomenclature encompasses D-Glucose, 6-(dihydrogen phosphate), D-glucose-6-phosphate, and D-hexose 6-phosphate [6]. The compound is frequently referenced as alpha-D-Glucose 6-phosphate or beta-D-glucose 6-phosphate depending on the anomeric configuration [4] [5]. Chemical Abstracts Service registry numbers include 56-73-5 for the primary form and 299-31-0 for the glucopyranose variant [1] [6].
D-Glucose 6-phosphate exists in multiple anomeric forms, with the alpha-anomer and beta-anomer representing the two principal configurations [4] [28]. The alpha-anomer (alpha-D-glucose 6-phosphate) and beta-anomer (beta-D-glucose 6-phosphate) undergo spontaneous mutarotation, establishing an equilibrium between the two forms [23] [25]. Research demonstrates that anomeric exchange for glucose 6-phosphate occurs approximately two orders of magnitude faster than for glucose itself, with equilibrium reached within minutes rather than tens of minutes [30].
The compound predominantly adopts a pyranose ring structure, forming a six-membered ring through cyclization between the C1 carbonyl carbon and the C5 hydroxyl group [28] [29]. While furanose forms theoretically exist through C4-OH addition to the C1 carbonyl, these five-membered ring structures represent only 0.2 to 0.3 percent of the equilibrium mixture due to the thermodynamic stability advantage of the pyranose configuration [29]. The phosphate group attachment at the C6 position prevents the formation of seven-membered ring structures that might otherwise occur through C6-OH cyclization [29].
The two-dimensional structural representation of D-Glucose 6-phosphate displays a glucopyranose ring with a phosphate group attached via an ester bond to the primary carbon (C6) [22] [28]. Fischer projection representations illustrate the stereochemical configuration with vertical bonds pointing into the plane and horizontal bonds extending outward [18]. The canonical SMILES notation is expressed as C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O [2] [6].
Three-dimensional conformational analysis reveals the chair conformation typical of glucopyranose derivatives, with the phosphate group extending from the primary carbon position [22]. The InChI string InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5-,6?/m1/s1 provides complete stereochemical information [2] [22]. The compound contains four defined stereocenters with undefined atom stereocenter count of 4, reflecting the anomeric variability [5] [6].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₁₃O₉P | [1] [2] [6] |
| Average Molecular Weight | 260.14 g/mol | [1] [6] [32] |
| Exact Mass | 260.02971899 Da | [1] [6] [22] |
| Monoisotopic Mass | 260.029718526 Da | [22] [32] |
The molecular composition of D-Glucose 6-phosphate encompasses six carbon atoms, thirteen hydrogen atoms, nine oxygen atoms, and one phosphorus atom [1] [2]. The compound demonstrates a molecular weight of 260.1358 atomic mass units with high precision measurements yielding an exact mass of 260.029718526 Daltons [22]. Computational analysis reveals a heavy atom count of 16, comprising the total non-hydrogen atomic constituents [6].
D-Glucose 6-phosphate exhibits excellent water solubility, with the sodium salt form demonstrating solubility of approximately 10 mg/ml in phosphate-buffered saline at pH 7.2 [8]. The compound displays solubility in methanol and maintains clear, colorless solution characteristics when dissolved [9] [12]. Chemical stability requires storage at -20°C to maintain structural integrity over extended periods [1] [9].
The phosphate group contributes significantly to the ionization behavior, with predicted pKa values indicating acidic character [9]. The strongest acidic pKa occurs at 1.22, while additional ionization occurs around pH 6.25 [22]. Under physiological conditions, the compound exists predominantly as a dianion due to phosphate group deprotonation [1] [28]. The physiological charge state of -2 reflects the ionization of both acidic protons from the phosphate moiety [22].
D-Glucose 6-phosphate demonstrates moderate thermal stability with predicted boiling points ranging from 564.1°C to 667.8°C at atmospheric pressure [1] [9]. The compound requires storage under controlled conditions, typically at -20°C, to prevent degradation [1] [8]. Flash point measurements indicate thermal decomposition initiation around 295°C [1].
The phosphate ester bond represents the primary site of chemical reactivity, susceptible to hydrolysis under acidic or basic conditions [19]. Enzymatic hydrolysis by glucose-6-phosphatase specifically cleaves the phosphate group, producing free glucose and inorganic phosphate [14]. The compound exhibits stability in neutral aqueous solutions but demonstrates increased reactivity under extreme pH conditions [19]. Operational stability studies of immobilized enzyme systems show enhanced stability in the pH range 6.0-9.0 at 45°C [19].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of D-Glucose 6-phosphate across multiple nuclei [11] [17]. Proton NMR spectra recorded at 600 MHz in deuterium oxide reveal distinct resonances for anomeric protons, with alpha-anomer signals appearing at different chemical shifts than beta-anomer signals [11] [25]. The C1 alpha and beta resonances undergo exchange during mutarotation processes, observable through real-time NMR monitoring [25] [30].
Carbon-13 NMR spectroscopy demonstrates characteristic chemical shifts for the glucopyranose carbons, with the C6 carbon exhibiting downfield displacement due to phosphate attachment [11] [20]. Two-dimensional HSQC experiments at 600 MHz provide correlation between proton and carbon resonances, facilitating complete signal assignment [11]. The experimental conditions typically employ 50.0 mM sample concentrations in water at pH 7.00 and 25°C [11].
Phosphorus-31 NMR spectroscopy yields diagnostic signals for the phosphate group, with chemical shifts referenced to external phosphoric acid standards [17] [21]. Typical 31P NMR chemical shifts occur around 3.91 ppm for glucose 6-phosphate derivatives [17]. The phosphorus resonance provides direct monitoring of phosphate group integrity and chemical environment [21].
Gas chromatography-mass spectrometry analysis of D-Glucose 6-phosphate requires derivatization with trimethylsilyl groups to enhance volatility [15]. The derivatized compound (6 TMS) demonstrates a retention time of 1043.46 seconds on DB-17MS columns with a retention index of 2333.2 [15]. Electron ionization mass spectrometry produces a base peak at m/z 147 with characteristic fragmentation patterns [15].
Electrospray ionization mass spectrometry provides molecular ion detection in both positive and negative ion modes [2]. High-resolution mass spectrometry using Orbitrap instruments yields accurate mass measurements for structural confirmation [2]. Tandem mass spectrometry experiments (MS/MS and MS³) generate diagnostic fragment ions for compound identification [2]. Collision-induced dissociation and infrared multiphoton dissociation techniques reveal complex fragmentation pathways characteristic of phosphorylated hexoses [33].
Liquid chromatography separation employs hydrophilic interaction chromatography (HILIC) columns to resolve anomeric forms [33]. The chromatographic methods enable individual analysis of alpha and beta anomers, revealing distinct fragmentation patterns for each stereoisomer [33]. Analytical HPLC utilizes reverse-phase C18 columns with gradient elution systems combining methanol and ammonium acetate buffers [17].
Ultraviolet-visible spectroscopy of D-Glucose 6-phosphate demonstrates minimal chromophoric absorption in the UV region due to the absence of conjugated systems [13]. The compound exhibits primary absorption characteristics related to the phosphate group and hydroxyl functionalities [13]. Enzymatic assays monitoring glucose 6-phosphate utilize coupled reactions with nicotinamide adenine dinucleotide phosphate, which displays characteristic absorption at 340 nm [13] [16].
Infrared spectroscopy reveals characteristic vibrational modes for hydroxyl groups, phosphate stretching, and carbohydrate ring vibrations [24]. Two-dimensional infrared spectroscopy provides enhanced structural resolution for monitoring enzymatic reactions involving glucose 6-phosphate [24]. The asymmetric stretching vibrations of phosphate groups (PO₂⁻) appear as diagnostic peaks in the infrared spectrum [24]. Fourier-transform infrared spectroscopy distinguishes between different phosphate ionization states and hydrogen bonding environments [24].
Corrosive